3-Hydroxypyridine-4-carboxaldehyde
Overview
Description
Mechanism of Action
Target of Action
3-Hydroxypyridine-4-carboxaldehyde, also known as 3-Hydroxyisonicotinaldehyde (HINA), is a derivative of pyridine, with hydroxyl and aldehyde substituents . It has been studied as a simple analogue of vitamin B6 . The primary target of this compound is the enzyme-bound form of pyridoxal 5′-phosphate, the active form of the coenzyme vitamin B6 .
Mode of Action
The enzyme mechanism involves imine formation, giving a Schiff’s base . This compound has been used as an analogue of pyridoxal 5′-phosphate, and such derivatives of HINA with amino acids have been studied for their reaction kinetics . These studies have led to insights about the enzymes which use pyridoxal 5-phosphate .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the enzymes that use pyridoxal 5-phosphate . The compound’s interaction with these enzymes and its role as a simple analogue of vitamin B6 suggest that it may influence the metabolic pathways associated with this vitamin.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with enzymes that use pyridoxal 5′-phosphate . By acting as an analogue of this coenzyme, the compound could potentially influence the function of these enzymes and the biochemical pathways they are involved in.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its fluorescent properties vary depending on the pH of the solution it is in . At pH above 7.1 in aqueous solutions, HINA is in its anionic form, with its absorbance peak at 385 nm and emission peak at 525 nm
Biochemical Analysis
Biochemical Properties
3-Hydroxypyridine-4-carboxaldehyde has been used in mechanistic studies of vitamin B6 as an analogue of pyridoxal 5′-phosphate, the active form of the coenzyme vitamin B6 . It is an especially good mimic for the enzyme-bound form of that compound, better than the vitamin or pyridoxal . The enzyme mechanism involves imine formation, giving a Schiff’s base, and such derivatives of this compound with amino acids have been studied for their reaction kinetics , leading to insights about the enzymes which use pyridoxal 5-phosphate .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a Schiff’s base, a type of imine, with amino acids . This reaction is similar to the mechanism of action of pyridoxal 5’-phosphate, the active form of vitamin B6 . This suggests that this compound may interact with biomolecules in a similar manner to vitamin B6, potentially influencing enzyme activity and gene expression.
Preparation Methods
Chemical Reactions Analysis
3-Hydroxypyridine-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and aldehyde groups can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include manganese dioxide for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include pyridinecarboxylic acids and alcohol derivatives.
Scientific Research Applications
3-Hydroxypyridine-4-carboxaldehyde has several scientific research applications:
Comparison with Similar Compounds
3-Hydroxypyridine-4-carboxaldehyde can be compared with other pyridinecarboxaldehydes such as:
Picolinaldehyde (Pyridine-2-carboxaldehyde): Known for its structural and vibrational properties.
Nicotinaldehyde (Pyridine-3-carboxaldehyde): Studied for its energetic and molecular characteristics.
Isonicotinaldehyde (Pyridine-4-carboxaldehyde): Similar to this compound but without the hydroxyl group.
This compound is unique due to its hydroxyl group, which imparts distinct fluorescent properties and makes it a valuable analogue of vitamin B6 .
Properties
IUPAC Name |
3-hydroxypyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-1-2-7-3-6(5)9/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLPDIRQWJSXLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171673 | |
Record name | 3-Hydroxy-4-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-54-3 | |
Record name | 3-Hydroxy-4-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1849-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-4-formylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-4-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1849-54-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the reaction kinetics of 3-Hydroxypyridine-4-carboxaldehyde with amino acids like alanine and histamine?
A1: Research on the reaction kinetics of this compound with amino acids provides valuable insights into the formation mechanisms and stability of aldimine species. [, ] These aldimines are important intermediates in various biological processes and understanding their formation can help researchers design and develop new drugs or optimize existing ones. For example, the study focusing on the reaction with alanine investigates the rate constants for base-catalyzed reactions, shedding light on the influence of pH and different bases on aldimine formation. [] This knowledge is crucial for understanding the behavior of this compound in biological systems where pH and the presence of various molecules can significantly influence its reactivity.
Q2: Why is the synthesis of this compound considered important in the context of vitamin B6 research?
A2: this compound is considered a vitamin B6 analog. [, ] This means it shares structural similarities with vitamin B6 and may exhibit similar biological activities. Researchers are interested in exploring improved synthesis methods for this compound [] because it offers a platform to study structure-activity relationships related to vitamin B6. By modifying the structure of this analog and observing the changes in its properties and biological effects, researchers can gain a deeper understanding of the specific structural features essential for vitamin B6 activity. This knowledge can potentially lead to the development of novel vitamin B6 derivatives with enhanced therapeutic potential or a better understanding of vitamin B6 deficiency-related diseases.
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